molecular formula C11H13BClNO3 B1418401 (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 850589-51-4

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1418401
M. Wt: 253.49 g/mol
InChI Key: YKSBQRHXLMQAEJ-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H13BClNO3 . It has a molecular weight of 253.49 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 253.49 .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application : Pyrrolidine is a versatile scaffold used in drug discovery . It’s a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

    Scientific Field: Organic Chemistry

    • Application : Boronic acids, such as “(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid”, are used in various chemical reactions .
    • Methods of Application : Boronic acids are typically stored under inert atmosphere at room temperature .
    • Results : The specific results or outcomes would depend on the particular reaction in which the boronic acid is used .

    Scientific Field: Synthetic Organic Chemistry

    • Application : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
    • Methods of Application : The synthesis and reaction conditions were reported in the study .
    • Results : Both isoenzymes are involved in several diseases, such as retinal and others .

    Scientific Field: Catalytic Chemistry

    • Application : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Methods of Application : The specific methods of application would be detailed in the referenced study .
    • Results : The results of the study would be the successful synthesis of δ-®-coniceine and indolizidine 209B .

    Scientific Field: Pharmaceutical Chemistry

    • Application : Pyrrolidine derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
    • Methods of Application : The synthesis and reaction conditions were reported in the study .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

    Scientific Field: Total Synthesis

    • Application : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Methods of Application : The specific methods of application would be detailed in the referenced study .
    • Results : The results of the study would be the successful synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSBQRHXLMQAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657350
Record name [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

CAS RN

850589-51-4
Record name [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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